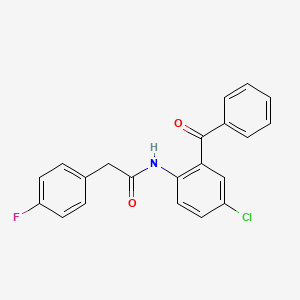

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFNO2/c22-16-8-11-19(18(13-16)21(26)15-4-2-1-3-5-15)24-20(25)12-14-6-9-17(23)10-7-14/h1-11,13H,12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXVSRNLLSNWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide, a compound with the molecular formula C21H15ClFNO2 and a molecular weight of 367.8 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H15ClFNO2 |

| Molecular Weight | 367.8 g/mol |

| Purity | Typically ≥ 95% |

| Storage Conditions | Store according to label instructions |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects against liver carcinoma cells (HEPG2-1), the compound displayed an IC50 value indicative of its potency. The results were compared with standard chemotherapeutic agents, revealing that substituents on the phenyl rings significantly influenced activity.

- IC50 Values :

- Compound: this compound

- IC50: 7.06 µM (compared to doxorubicin)

This suggests that modifications in structure can enhance or diminish biological activity, aligning with structure-activity relationship (SAR) studies that indicate electron-donating groups improve cytotoxicity while electron-withdrawing groups reduce it .

Antibacterial Activity

The compound also exhibits antibacterial properties . Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A comprehensive evaluation of the antibacterial activity revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

| Bacillus subtilis | 4.69 µM |

These findings indicate that this compound possesses moderate to good antibacterial activity, making it a candidate for further development in antimicrobial therapies .

The mechanism of action for this compound involves modulation of specific cellular pathways:

- Inhibition of Osteoclastogenesis : Research indicates that this compound can inhibit osteoclast formation, which is crucial in treating bone-related diseases such as osteoporosis. It alters the expression of osteoclast-specific marker genes and prevents bone resorption activity in vitro .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis, thus contributing to its anticancer effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide exhibits significant anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has shown efficacy against breast cancer cells by modulating pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses . This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions enhanced anticancer activity, suggesting that structural modifications could lead to more potent compounds .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Parent Compound | MCF-7 (Breast Cancer) | 15 |

| Derivative A | MCF-7 | 8 |

| Derivative B | MDA-MB-231 (Triple-Negative Breast Cancer) | 10 |

Case Study 2: Anti-inflammatory Mechanism

A study published in Pharmaceutical Research explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced paw edema and serum levels of inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Profiles

- Antitumor Activity Substitution with chlorophenyl groups generally correlates with higher cytotoxicity. For example, N-(4-chlorophenyl) derivatives in quinazolinone-thioacetamide scaffolds showed superior tumor growth inhibition compared to fluorophenyl variants .

- Antimicrobial Targets

Compounds like GSK157060A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) inhibit Mycobacterium tuberculosis enzymes (PyrG and PanK), highlighting the role of fluorophenyl groups in targeting bacterial pathways .

Physicochemical Properties

Key Research Findings

Chlorophenyl vs. Fluorophenyl Efficacy Chlorophenyl derivatives consistently outperform fluorophenyl analogs in antitumor assays due to enhanced lipophilicity and target binding. For instance, replacing 4-fluorophenyl with 4-chlorophenyl in quinazolinone-thioacetamide analogs increased MGI% from 7% to 47% .

Role of Heterocyclic Moieties

Triazole- and thiadiazole-containing analogs (e.g., LBJ-03 , LBJ-05 ) exhibit improved pharmacokinetic profiles, with melting points >200°C and enhanced metabolic stability .

Synthetic Accessibility Derivatives like AJ5a–j are synthesized via refluxing dioxane with mercaptoacetic acid, achieving yields up to 61%. Crystallization from ethanol ensures high purity, critical for pharmacological testing .

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-chlorophenyl)-2-(4-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of 4-chloro-2-aminophenol with benzoyl chloride to form the benzoylated intermediate.

- Step 2: Acetylation using 2-(4-fluorophenyl)acetic acid chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Key Considerations:

- Monitor reaction progress via TLC.

- Optimize stoichiometry to avoid by-products (e.g., dimerization).

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Assign peaks for aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ ~170 ppm in ), and fluorine substituents (split signals in NMR) .

- IR: Confirm carbonyl stretches (C=O at ~1650–1700 cm) and amide N-H (3200–3300 cm) .

- X-ray Diffraction (XRD): Use SHELXL for refinement to resolve bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What methodologies are used to assess biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays:

- Kinase Inhibition: Incubate with target enzymes (e.g., tyrosine kinases) and measure IC via fluorescence polarization.

- Antimicrobial Testing: Use broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Controls: Include positive controls (e.g., staurosporine for kinases) and solvent controls to validate results.

Advanced Questions

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Cross-Validation: Reproduce assays under identical conditions (pH, temperature, solvent concentration).

- Orthogonal Assays: Combine enzymatic assays with cellular viability tests (e.g., MTT assay) to distinguish direct inhibition from cytotoxicity .

- Data Normalization: Account for batch-to-batch variability in compound purity using HPLC-validated samples.

Q. What advanced techniques are recommended for crystallographic refinement of this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å).

- Refinement in SHELXL:

- Validation Tools: Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions).

Q. How can molecular docking simulations guide target interaction studies?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking into protein active sites (e.g., COX-2 or kinases).

- Parameters:

- Generate ligand conformers with OMEGA.

- Score binding affinities (ΔG) and validate poses with MD simulations .

- Experimental Follow-Up: Correlate docking scores with IC values from enzymatic assays.

Q. What strategies optimize stability studies under varying pH/solvent conditions?

Methodological Answer:

- Stability Screening:

- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours.

- Solvent Stability: Test solubility in DMSO, ethanol, and aqueous mixtures (e.g., 10% DMSO/PBS).

- Degradation Products: Characterize via LC-MS and compare with synthetic standards .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Modification Sites:

- Benzoyl Group: Introduce electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity.

- Fluorophenyl Moiety: Replace fluorine with chlorine or methyl to probe steric effects.

- Assay Parallelism: Test all derivatives under identical conditions to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.